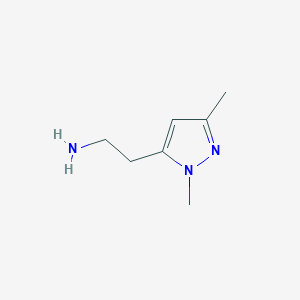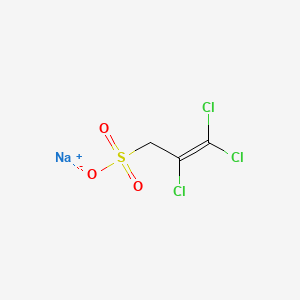
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride
Vue d'ensemble
Description
“2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride” is a chemical compound. It is also known as midodrine hydrochloride and has been recognized for its efficacy as a cardiovascular drug due to its long-lasting blood pressure increasing effect .
Synthesis Analysis
The synthesis of this compound involves an improved process from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride. This product is converted in situ to the corresponding hydrochloride salt immediately after reduction on its own .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, acylation with haloacetylchloride and sodium acetate, and reduction with sodium borohydride and stannous chloride .Applications De Recherche Scientifique
Synthetic Methods and Reagents
One of the applications of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is in synthetic chemistry. Inazu, Hosokawa, and Amemiya (1988) described the use of dimethylphosphinothioic mixed anhydrides for N-acylation of 2-amino-2-deoxy-D-glucopyranose derivatives, a process that can be conducted without protecting the hydroxyl functions, showing the compound’s utility in carbohydrate synthesis (Inazu, Hosokawa, & Amemiya, 1988).
Spectrophotometry Applications
Shu (2011) demonstrated the use of 3-chloro-N-hydroxy-2,2-dimethylpropanamide in spectrophotometry, highlighting its ability to form a stable complex in specific conditions. This application is significant in analytical chemistry for determining concentrations of compounds in solutions (Shu, 2011).
Biomaterials and Drug Delivery Systems
The development of smart hydrogels in biomedical areas such as tissue engineering and drug delivery is another important application. Xu, Kang, and Neoh (2006) synthesized hydrogels exhibiting temperature- and pH-sensitive behavior using a method involving 2-dimethyl aminoethyl methacrylate, which is related to 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride. These hydrogels demonstrate potential in controlled drug release and tissue engineering applications (Xu, Kang, & Neoh, 2006).
Propriétés
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWJZOUWUVAINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)










![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)
